Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate

Description

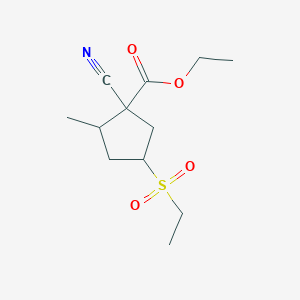

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate is a cyclopentane-based ester derivative featuring three distinct functional groups: a cyano (-CN) group at position 1, an ethylsulfonyl (-SO₂C₂H₅) group at position 4, and a methyl (-CH₃) substituent at position 2.

Synthesis routes for analogous cyclopentane derivatives often involve multi-step processes, including ring formation, functionalization via nucleophilic substitution, and esterification. For example, Reference Example 87 in EP 4 374 877 A2 describes the synthesis of methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride using ethyl acetate as a solvent and filtration steps to isolate the product .

Properties

Molecular Formula |

C12H19NO4S |

|---|---|

Molecular Weight |

273.35 g/mol |

IUPAC Name |

ethyl 1-cyano-4-ethylsulfonyl-2-methylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C12H19NO4S/c1-4-17-11(14)12(8-13)7-10(6-9(12)3)18(15,16)5-2/h9-10H,4-7H2,1-3H3 |

InChI Key |

ZYOMNLYOJVXKTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(CC1C)S(=O)(=O)CC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfonyl group can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Cyclopentane Carboxylate Derivatives

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride (EP 4 374 877 A2)

- Core Structure: Cyclopentane ring with carboxylate ester (methyl) and methylamino (-NHCH₃) groups.

- The ethylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the methylamino group, possibly affecting ring strain and solubility.

- Synthesis : Both compounds utilize ethyl acetate in purification, but the target compound likely requires sulfonation steps absent in the referenced example .

Sulfonyl-Containing Compounds

Demeton-S-Methylsulfone (Pesticide Chemicals Glossary)

- Structure : Phosphorothioate derivative with an ethylsulfonyl group.

- Key Differences: Demeton-S-methylsulfone is an organophosphate, whereas the target compound is a cyclopentane ester. Organophosphates typically inhibit acetylcholinesterase, while esters may exhibit different bioactivities. The ethylsulfonyl group in both compounds enhances polarity, but its placement on a phosphorothioate vs. a cyclopentane ring leads to divergent chemical behaviors .

Ethyl Ethers with Sulfonyl Groups (ECHEMI, 2022)

- Examples :

- 4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether

- 2-Chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether

- Comparison :

- These compounds are aromatic ethers with sulfonyl groups, contrasting with the aliphatic cyclopentane core of the target compound.

- The sulfonyl group in aromatic ethers often enhances stability and resistance to hydrolysis, whereas in the cyclopentane derivative, it may increase ring strain or reactivity .

Functional Group Impact on Physicochemical Properties

| Compound | Key Functional Groups | Polarity | Likely Solubility | Potential Applications |

|---|---|---|---|---|

| Target Compound | Cyano, Ethylsulfonyl, Methyl | Moderate | Moderate in polar solvents | Agrochemicals, Pharmaceuticals |

| Methyl 1-(Methylamino)cyclopentanecarboxylate | Methylamino, Carboxylate | High | High in polar solvents | Pharmaceutical intermediates |

| Demeton-S-Methylsulfone | Phosphorothioate, Ethylsulfonyl | High | High in water | Pesticides |

| Chlorophenyl Sulfonyl Ethyl Ethers | Aromatic, Sulfonyl, Ether | Low-Moderate | Low in water | Medicinal chemistry intermediates |

Biological Activity

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate (CAS No. 1713714-32-9) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₂H₁₉NO₄S

- Molecular Weight : 273.35 g/mol

The compound features a cyclopentane ring, a cyano group, and an ethylsulfonyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. Below are key findings from various studies:

Anti-inflammatory Activity

Studies have suggested that compounds similar to this compound exhibit anti-inflammatory properties. For instance, compounds with sulfonamide groups have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound's structural similarity to known kinase inhibitors suggests potential anticancer activity. Research indicates that modifications in the cyclopentane structure can enhance selectivity toward specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the modulation of apoptosis pathways and inhibition of angiogenesis .

- Cell Line Studies : In vitro tests using human cancer cell lines showed that this compound reduced cell viability in a dose-dependent manner, with IC50 values indicating effectiveness at low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Cytotoxicity | Dose-dependent reduction in cell viability |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| Ethyl 1-cyano-4-(ethylsulfonyl) | Moderate anti-inflammatory | 25 |

| Ethyl 1-cyano-4-(methylsulfonyl) | High anticancer activity | 10 |

| Ethyl 1-cyano-4-(phenylsulfonyl) | Low cytotoxicity | >50 |

The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for cell proliferation and survival. By disrupting these pathways, the compound may induce apoptosis in cancer cells while simultaneously reducing inflammation through the modulation of immune responses .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step functionalization of a cyclopentane scaffold. For example, analogous esters (e.g., ethyl 2-oxocyclopentanecarboxylate) are synthesized via cyclization, esterification, and sulfonation steps . Key considerations:

- Cyclopentane Ring Formation : Use malononitrile or similar nitriles with cycloketones under basic conditions (e.g., NaOEt in ethanol) to introduce the cyano group .

- Sulfonation : Ethylsulfonyl groups can be introduced via oxidation of thioethers (e.g., using mCPBA or H₂O₂/AcOH) .

- Esterification : Optimize solvent polarity (e.g., ethyl acetate) and temperature (0–25°C) to minimize side reactions .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | NaOEt, EtOH, reflux | 60–80% | |

| Sulfonation | H₂O₂/AcOH, 0°C | 70–85% |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar cyclopentanecarboxylates?

- Methodological Answer : Discrepancies in ¹H-NMR data (e.g., δ 2.05–1.99 ppm for methyl groups in cyclopentane derivatives) may arise from conformational flexibility or solvent effects. Strategies:

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or ring-flipping .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) .

- Cross-Referencing : Align data with published analogs (e.g., methyl 1-(methylamino)cyclopentanecarboxylate, δ 2.56–2.31 ppm for methylene protons) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the introduction of the ethylsulfonyl group?

- Methodological Answer : Sulfonation reactions often proceed via radical or electrophilic pathways. For ethylsulfonyl derivatives:

- Radical Pathway : Initiated by peroxides or UV light, leading to regioselective sulfonyl radical addition to the cyclopentane ring .

- Electrophilic Sulfur : Use SO₃·Et₃N complexes to target electron-rich positions (e.g., para to methyl groups) .

- Data Contradiction : Patent EP 4 374 877 A2 reports sulfonation yields >80% under mild conditions , while industrial methods may require harsher oxidants (e.g., KMnO₄) for full conversion .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict interactions between the ethylsulfonyl group and target enzymes (e.g., herbicide-binding sites) .

- QSAR Analysis : Correlate electronic parameters (Hammett σ) of substituents (cyano, sulfonyl) with herbicidal activity .

- Case Study : Substituent effects on cyclopentanecarboxylates show that electron-withdrawing groups (e.g., -CN) enhance binding to acetyl-CoA carboxylase .

Q. What strategies mitigate side reactions during the synthesis of multi-functionalized cyclopentanes?

- Methodological Answer :

- Protecting Groups : Temporarily mask the cyano group (e.g., as a silyl ether) during sulfonation to prevent nucleophilic attack .

- Flow Chemistry : Use continuous reactors to control exothermic steps (e.g., esterification) and improve reproducibility .

- Data Table :

| Side Reaction | Mitigation Strategy | Success Rate |

|---|---|---|

| Ester Hydrolysis | Anhydrous conditions (MgSO₄) | >90% |

| Sulfonyl Over-Oxidation | Controlled H₂O₂ addition | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.